molecular formula C8H9BrS B2770746 (4-Bromobenzyl)(methyl)sulfane CAS No. 15733-07-0

(4-Bromobenzyl)(methyl)sulfane

Cat. No.: B2770746
CAS No.: 15733-07-0
M. Wt: 217.12
InChI Key: LLPNXJABBMDPRZ-UHFFFAOYSA-N
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Description

(4-Bromobenzyl)(methyl)sulfane is an organic compound with the molecular formula C8H9BrS It is characterized by a bromine atom attached to a benzyl group, which is further connected to a methyl sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-Bromobenzyl)(methyl)sulfane can be synthesized through several methods. One common route involves the reaction of 4-bromobenzyl bromide with sodium thiomethoxide. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) under reflux conditions . The reaction proceeds as follows:

C7H7Br+CH3SNaC8H9BrS+NaBr\text{C}_7\text{H}_7\text{Br} + \text{CH}_3\text{SNa} \rightarrow \text{C}_8\text{H}_9\text{BrS} + \text{NaBr} C7​H7​Br+CH3​SNa→C8​H9​BrS+NaBr

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-Bromobenzyl)(methyl)sulfane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetonitrile as solvent.

    Reduction: Lithium aluminum hydride, ether as solvent.

    Substitution: Sodium thiomethoxide, dimethylformamide as solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: (4-Methylbenzyl)(methyl)sulfane.

    Substitution: Various substituted benzyl sulfane derivatives.

Scientific Research Applications

(4-Bromobenzyl)(methyl)sulfane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromobenzyl)(methyl)sulfane involves its interaction with various molecular targets. The bromine atom and the sulfane group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways and affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromophenyl)methyl sulfane
  • (4-Bromobenzyl)ethyl sulfane
  • (4-Bromobenzyl)propyl sulfane

Uniqueness

(4-Bromobenzyl)(methyl)sulfane is unique due to the presence of both a bromine atom and a methyl sulfane group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

1-bromo-4-(methylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-10-6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLPNXJABBMDPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-07-0
Record name 1-bromo-4-[(methylsulfanyl)methyl]benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium thiomethoxide (1.0 g, 14.3 mmol) and 4-bromobenzyl bromide (2.65 g, 10.6 mmol) were combined with anhyd THF (50 mL) and the reaction mixture was stirred at 60° C. After 3 h the reaction mixture was concentrated in vacuo and the residue was washed into a separatory funnel with EtOAc and water. The organic layer was separated, dried (anhyd MgSO4), and concentrated in vacuo to yield 1-bromo-4-methylthiomethyl-benzene. To a solution of this crude thioether in DCM (100 mL) was added 3-chloroperoxybenzoic acid (77%, 4.0 g) portionwise. After stirring overnight the reaction mixture was poured into a separatory funnel, washed with 1N NaOH, dried (Na2SO4), and concentrated in vacuo. The residue was crystallized from EtOAc-Hex to afford 1-bromo-4-methanesulfonylmethyl-benzene (2.02 g, 76%) as light tan needles:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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